1-[4-(3-Chlorobenzyl)piperazin-1-yl]-2,2-diphenylethanone : Dopamine Receptor Binding Profile (Patent‑Disclosed Class‑Level Trends)
Within the patent family exemplified by US6084098A, compounds bearing a diphenylethanone side chain are consistently claimed to exhibit preferential binding to the dopamine D₄ receptor over D₂ and D₃ subtypes. While explicit Kᵢ values for the 3‑chlorobenzyl congener are not disclosed in public documents, the patent indicates that the combination of a 3‑chloro substituent on the benzyl ring and a 2,2‑diphenylethanone group yields compounds with D₄ Kᵢ values in the low nanomolar range and >10‑fold selectivity versus D₂ [1]. This contrasts with monophenyl ethanone analogs, which generally show substantially reduced D₄ affinity according to the patent’s structure–activity relationship (SAR) tables.
| Evidence Dimension | Dopamine D₄ receptor binding affinity (Kᵢ) |
|---|---|
| Target Compound Data | Not explicitly disclosed; inferred from patent SAR to be in the low‑nanomolar range for D₄. |
| Comparator Or Baseline | Monophenyl ethanone analogs (e.g., 1‑[4‑(3‑chlorobenzyl)piperazin‑1‑yl]‑2‑phenylethanone) show >10‑fold lower D₄ affinity based on patent SAR trends. |
| Quantified Difference | Estimated >10‑fold selectivity advantage for the diphenylethanone congener [1]. |
| Conditions | Radioligand binding assays using cloned human D₂, D₃, and D₄ receptors expressed in CHO or HEK293 cells (as described in patent examples). |
Why This Matters
The diphenylethanone group appears essential for D₄ selectivity, making the 2,2‑diphenyl analog a more relevant tool compound for D₄‑centric CNS target validation than its monophenyl counterparts.
- [1] US6084098A – Benzylpiperazinyl and piperidinyl ethanone derivatives: dopamine receptor subtype specific ligands. Google Patents. View Source
